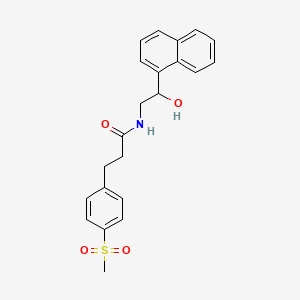![molecular formula C27H24N2O5 B2663404 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851404-29-0](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that likely contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also appears to contain a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline and xanthene moieties separately, followed by their coupling. The quinoline group could potentially be synthesized using the Skraup or Doebner-Miller synthesis, while the xanthene group could be formed via a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the quinoline and xanthene groups. These groups are both aromatic and planar, which could result in interesting electronic and photophysical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the specific substituents present on the quinoline and xanthene rings. For example, the presence of the carboxamide group could make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Cytotoxic Activity : Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives related to the compound of interest, showing potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines. Some derivatives were effective in vivo against colon tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).
Anticancer Agents : Matiadis et al. (2013) synthesized a series of coumarin and quinolinone-3-aminoamide derivatives, including those structurally related to the query compound, and evaluated them for cancer cell growth inhibition. The study underscores the relevance of these derivatives in developing new anticancer therapies (Matiadis et al., 2013).
Chemical Synthesis and Material Science
Complex Formation for NO Delivery : Yang et al. (2017) synthesized compounds containing the quinoline motif for targeted delivery of nitric oxide (NO) to biological sites, such as tumors. These complexes release NO upon irradiation, showing potential in therapeutic applications (Yang et al., 2017).
Photocatalytic Properties : A study by Li et al. (2020) introduced a quinoline-imidazole-monoamide ligand in the synthesis of octamolybdate complexes, exhibiting electrocatalytic and photocatalytic activities. These findings suggest applications in environmental remediation and sustainable chemistry (Li et al., 2020).
Corrosion Inhibition
- Mild Steel Protection : Erami et al. (2019) investigated carboxamide derivatives, including those related to the compound , as corrosion inhibitors for mild steel in hydrochloric acid solution. This study provides insight into the development of new materials for industrial applications (Erami et al., 2019).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid chloride to yield the final product.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol in the presence of a suitable catalyst to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 9H-xanthene-9-carboxylic acid chloride in the presence of a suitable base to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |
CAS-Nummer |
851404-29-0 |
Molekularformel |
C27H24N2O5 |
Molekulargewicht |
456.498 |
IUPAC-Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H24N2O5/c1-32-20-11-12-23(33-2)25-19(20)15-16(26(30)29-25)13-14-28-27(31)24-17-7-3-5-9-21(17)34-22-10-6-4-8-18(22)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30) |
InChI-Schlüssel |
CGNFFXBOHOAFCQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)
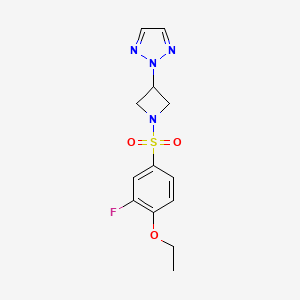
![4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2663334.png)
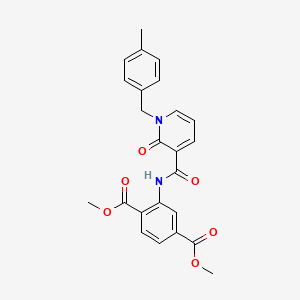
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663336.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)
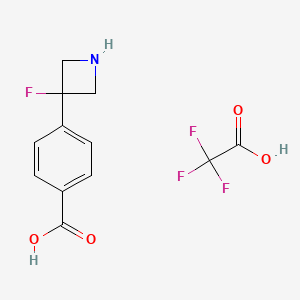
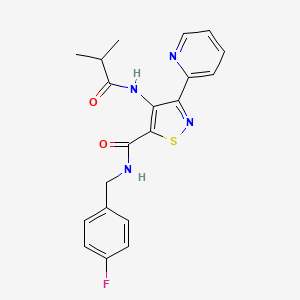
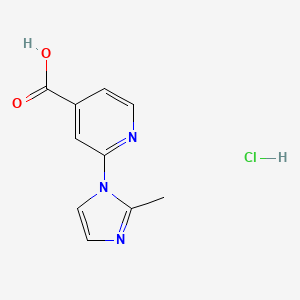
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
